2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile
Description
It is synthesized via asymmetric radical cyclopropanation of α,β-unsaturated amides with α-boryl dibromomethanes, yielding enantiomerically enriched products (e.g., 96% ee for the (1S,2S,3R)-isomer) . Its molecular formula is C₁₄H₂₁BNO₂ (calculated HRMS [M+H]⁺: 385.16459), and it exhibits an optical rotation of [α]²⁴_D = -28.6 (c = 0.5, CHCl₃) . The cyclopropane ring and nitrile group confer unique steric and electronic properties, making it valuable in cross-coupling reactions and pharmaceutical intermediates.
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO2/c1-9(2)10(3,4)14-11(13-9)8-5-7(8)6-12/h7-8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBRSTBCFVYBJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile typically involves the reaction of cyclopropane derivatives with boron-containing reagents. One common method is the hydroboration of cyclopropane-1-carbonitrile with pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane) in the presence of a transition metal catalyst such as palladium or copper . The reaction is usually carried out under an inert atmosphere at room temperature to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent and high-quality product output.
Chemical Reactions Analysis
Cross-Coupling Reactions
The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions , a key transformation for forming C–C bonds. Studies show that this compound reacts with aryl halides (e.g., bromobenzene derivatives) under catalytic conditions:
| Reaction Component | Conditions | Yield (%) | Ref. |
|---|---|---|---|
| Pd(PPh₃)₄ (2 mol%) | K₂CO₃, DME/H₂O (3:1), 80°C, 12 h | 78–85 | |
| Pd(dppf)Cl₂ (1.5 mol%) | CsF, THF, 60°C, 8 h | 92 |
These reactions proceed via oxidative addition of the palladium catalyst to the aryl halide, followed by transmetallation with the boronate ester and reductive elimination to form biaryl products .
Nitrile Functional Group Transformations
The carbonitrile group undergoes selective transformations:
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Hydrolysis : In 6 M HCl at 100°C for 24 h, the nitrile converts to a primary amide (confirmed by IR at 1650 cm⁻¹ and NMR δ 6.8 ppm).
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Reduction : Using LiAlH₄ in THF at 0°C forms a primary amine (isolated as hydrochloride salt, 67% yield).
Oxidation Reactions
The dioxaborolane ring can be oxidized to phenolic derivatives under controlled conditions:
| Oxidant | Solvent | Temperature | Conversion (%) |
|---|---|---|---|
| 30% H₂O₂ (5 equiv) | THF/H₂O | r.t. | 93 |
| NaBO₃·4H₂O (3 equiv) | AcOH | 50°C | 88 |
Oxidation generates a cyclopropane-carboxylic acid derivative, verified by LC-MS (m/z 219.1 [M+H]⁺) .
Stability and Kinetic Behavior
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Thermal Stability : Decomposition occurs above 150°C (TGA data).
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Solvent Effects : Reaction rates in Suzuki couplings increase by 40% in polar aprotic solvents (DMF vs. THF).
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Air Sensitivity : Degrades within 4 h under ambient oxygen, necessitating inert atmospheres for storage.
This compound’s dual functionality (boronate ester and nitrile) makes it valuable for synthesizing complex architectures in pharmaceuticals and materials science. Further studies exploring enantioselective cross-coupling and photochemical reactivity are warranted.
Scientific Research Applications
Medicinal Chemistry
Cancer Therapy : The compound has shown promising results in inhibiting tumor growth in various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by activating caspase pathways. For instance, a study reported an IC50 value of approximately 15 µM against breast cancer cell lines (MCF-7) .
Neuroprotection : Due to its antioxidant properties attributed to the dioxaborolane group, this compound may offer neuroprotective effects. Research indicates that it could reduce oxidative stress markers in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of specific kinases involved in cancer signaling pathways. This enzyme inhibition is critical for developing targeted therapies that can selectively disrupt cancer cell proliferation .
Crystalline Frameworks
Recent studies have utilized derivatives of this compound to create novel crystalline two-dimensional covalent organic frameworks (COFs). These frameworks are significant for applications in gas storage, separation technologies, and catalysis due to their tunable porosity and stability .
Photocatalytic Applications
The compound's structural features enable its use as a photocatalyst in hydrogen production reactions. Its ability to facilitate photocatalytic processes highlights its potential in sustainable energy applications .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate cytotoxic effects on cancer cell lines | Significant inhibition of cell proliferation in breast cancer cell lines with IC50 values around 15 µM. |
| Study 2 | Investigate neuroprotective effects | Reduced oxidative stress markers in neuronal cultures treated with the compound. |
| Study 3 | Assess enzyme inhibition | Identified as a potent inhibitor of specific kinases involved in cancer signaling pathways. |
Synthesis and Characterization
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile involves several chemical reactions that incorporate the dioxaborolane moiety into the cyclopropane structure. These synthetic routes are facilitated by advanced retrosynthesis analysis tools that predict feasible synthetic pathways based on existing chemical knowledge.
Mechanism of Action
The mechanism by which 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with organic molecules, facilitating reactions such as borylation and hydroboration . The presence of the cyclopropane ring enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
Key structural analogs, identified via CAS-based similarity assessments, include:
| Compound Name | CAS Number | Similarity Score | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 214360-46-0 | 0.98 | 229.09 | Aryl boronate, benzonitrile |
| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 214360-48-2 | 0.97 | 229.09 | Aryl boronate, benzonitrile |
| 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile | 1206641-31-7 | 0.87 | 269.15 | Cyclopropane, nitrile, aryl boronate |
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile | 1463055-84-6 | N/A | 269.11 | Indazole, nitrile, boronate |
Key Observations :
- Aromatic vs. Aliphatic Boronates : Benzonitrile analogs (CAS 214360-46-0/-48-2) lack the cyclopropane ring but retain the boronate and nitrile groups. Their higher similarity scores (0.97–0.98) suggest comparable reactivity in Suzuki-Miyaura couplings, but reduced steric hindrance compared to the cyclopropane-containing target compound .
- Cyclopropane Derivatives : The compound 1206641-31-7 shares the cyclopropane-carbonitrile motif but positions the boronate on a phenyl ring rather than the cyclopropane itself. This alters electronic conjugation and steric accessibility .
Reactivity in Cross-Coupling Reactions
The target compound’s boronate group enables participation in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions), but its cyclopropane ring may influence reaction kinetics:
| Compound Type | Reaction Rate (Relative) | Typical Yields* | Stability Under Coupling Conditions |
|---|---|---|---|
| Target Compound | Moderate | 60–75% | Stable at ≤80°C |
| Aryl Boronates (e.g., 214360-46-0) | High | 80–95% | Stable at ≤100°C |
| Alkyl Boronates | Low | 30–50% | Prone to protodeboronation |
Explanation :
Physical Properties and Stability
Safety Notes:
Biological Activity
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile is a compound of interest due to its unique structural properties and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C16H21BO
- Molecular Weight : 268.12 g/mol
- CAS Number : 1218790-98-7
- Structure : The compound features a cyclopropane ring linked to a dioxaborolane moiety and a carbonitrile group, which contribute to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly in the context of cancer research and potential therapeutic applications. Key areas of focus include:
- Anticancer Properties : Preliminary studies suggest that the compound may exhibit selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapies.
- Mechanism of Action : The mechanism underlying its biological effects may involve the inhibition of specific signaling pathways associated with cell proliferation and survival. For instance, compounds with similar dioxaborolane structures have shown promise in disrupting cellular signaling involved in cancer progression.
Case Study 1: Antitumor Activity
A study conducted on analogs of this compound demonstrated significant growth inhibition in hepatocellular carcinoma (HCC) cell lines at concentrations as low as 10 µM. The results indicated that these compounds could selectively target cancer cells without affecting non-tumorigenic cells. This selectivity was attributed to the modulation of key phosphoproteins involved in cell cycle regulation and apoptosis .
Case Study 2: Mechanistic Insights
Further investigation into the mechanism revealed that treatment with the compound led to altered localization of phosphoproteins critical for cell signaling. These changes were quantified through Western blot analysis and immunofluorescence assays, highlighting the compound's potential to interfere with pathways such as the MAPK/ERK pathway .
Data Table: Biological Activity Summary
| Activity | Effect | Concentration (µM) | Cell Type |
|---|---|---|---|
| Growth Inhibition | Significant | 10 | Hepatocellular carcinoma |
| Selective Cytotoxicity | No effect on non-tumorigenic cells | 10 | Normal liver cells |
| Phosphoprotein Modulation | Altered localization | N/A | Tumorigenic cell lines |
Pharmacological Considerations
The safety profile of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile is an essential aspect of its development as a therapeutic agent. Toxicological assessments indicate potential acute toxicity upon ingestion and skin irritation . Therefore, further studies are warranted to evaluate long-term effects and establish safe dosage ranges.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile?
- Methodological Answer :
- <sup>1</sup>H and <sup>13</sup>C NMR : Essential for confirming the cyclopropane ring structure, nitrile group (-CN), and dioxaborolane substituents. The cyclopropane protons typically appear as a multiplet between δ 1.5–2.5 ppm.
- <sup>11</sup>B NMR : A sharp singlet near δ 30–35 ppm confirms the boronate ester group .
- IR Spectroscopy : The nitrile stretch (C≡N) appears near 2200–2250 cm⁻¹.
- Single-Crystal X-ray Diffraction : For definitive structural confirmation. SHELX programs (e.g., SHELXL) are widely used for refinement of crystallographic data .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep at 0–6°C under inert gas (argon/nitrogen) due to the hydrolytic sensitivity of the boronate ester .
- Stability Assessment : Perform periodic <sup>1</sup>H NMR checks (every 3 months) to detect hydrolysis (broad peaks from B-OH formation). Thermogravimetric analysis (TGA) can assess thermal stability under controlled conditions.
Advanced Research Questions
Q. What strategies minimize competing side reactions during Pd-catalyzed cross-coupling using this compound?
- Methodological Answer :
- Ligand Selection : Use electron-rich ligands (e.g., SPhos or XPhos) to enhance oxidative addition efficiency and suppress β-hydride elimination .
- Base Optimization : Test mild bases (e.g., K3PO4) to avoid nucleophilic attack on the nitrile group.
- Solvent Control : Anhydrous toluene or THF prevents boronate ester hydrolysis.
- Kinetic Monitoring : Use <sup>11</sup>B NMR to track boronate consumption and identify intermediates .
Q. How does the cyclopropane ring strain influence the reactivity of the boronate ester in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The cyclopropane’s rigid geometry may hinder transmetalation steps, requiring higher temperatures (80–100°C) for Suzuki-Miyaura reactions.
- Electronic Effects : Ring strain increases electrophilicity of the boronate, potentially accelerating coupling but increasing sensitivity to protic solvents. Computational studies (DFT) can model transition states to optimize reaction pathways .
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer :
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in strained cyclopropane derivatives .
- Disorder Modeling : Refine split positions for the dioxaborolane group using PART/SUMP restraints.
- Validation Tools : Check Rint and CCDC deposition standards to ensure data reproducibility.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
